molecular formula C15H22BClN2O4 B2773406 (2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid CAS No. 2377606-54-5

(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid

Cat. No.: B2773406
CAS No.: 2377606-54-5
M. Wt: 340.61
InChI Key: ZRZCDEYZXKCKNK-UHFFFAOYSA-N
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Description

(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorophenyl ring, which is further substituted with a piperazine moiety protected by a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid typically involves the following steps:

    Formation of the piperazine derivative: The piperazine ring is protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.

    Coupling with chlorophenylboronic acid: The protected piperazine derivative is then coupled with 4-chlorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The chlorophenyl ring can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar applications.

    4-Chlorophenylboronic acid: Lacks the piperazine moiety but shares the chlorophenylboronic acid structure.

    N-Boc-piperazine: Contains the piperazine moiety with a tert-butoxycarbonyl protecting group but lacks the boronic acid functionality.

Uniqueness

(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid is unique due to the combination of its boronic acid group, chlorophenyl ring, and protected piperazine moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

[4-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)13-10-11(17)4-5-12(13)16(21)22/h4-5,10,21-22H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZCDEYZXKCKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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